2-(3-methylbutyl)-1-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C22H27N3O2 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-(3-methylbutyl)-1-oxo-N-(3-pyrrol-1-ylpropyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H27N3O2/c1-17(2)10-15-25-16-20(18-8-3-4-9-19(18)22(25)27)21(26)23-11-7-14-24-12-5-6-13-24/h3-6,8-9,12-13,16-17H,7,10-11,14-15H2,1-2H3,(H,23,26) |
InChI Key |
BZPNUMQEZTTZBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCCN3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbutyl)-1-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Backbone: The isoquinoline backbone can be synthesized through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Functionalization: The final step involves the functionalization of the isoquinoline and pyrrole rings to introduce the desired substituents, including the 3-methylbutyl and 1-oxo groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylbutyl)-1-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-methylbutyl)-1-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methylbutyl)-1-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, leading to its anticancer properties.
Comparison with Similar Compounds
Quinoline and Naphthyridine Carboxamides
describes N3-aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides , such as compound 67 (C₂₆H₃₅N₃O₂). Key comparisons:
Structural Implications :
- In contrast, the target’s pyrrolpropyl group balances aromaticity and flexibility, which may improve target engagement in polar binding pockets.
- The 3-methylbutyl chain (target) vs. pentyl (compound 67) suggests similar lipophilicity but altered steric profiles, impacting interactions with hydrophobic enzyme subpockets.
Perfluorinated Sulfonamides
lists perfluorinated sulfonamides (e.g., [68555-78-2], [50598-28-2]), which differ significantly in structure but share propylamine-linked substituents:
Functional Contrast :
- The dimethylaminopropyl group in sulfonamides introduces basicity (pKa ~8–10), whereas the target’s pyrrolpropyl is non-basic, likely altering solubility and pharmacokinetics.
- Perfluoroalkyl chains confer extreme chemical stability but raise environmental persistence concerns, unlike the biodegradable alkyl/pyrrole groups in the target.
Research Findings and Trends
- Synthetic Feasibility: The target compound’s synthesis likely mirrors methods for 4-oxo-quinoline carboxamides, involving cyclocondensation and amide coupling . However, the pyrrolpropyl group may require orthogonal protection strategies.
- Structure-Activity Relationships (SAR): Adamantyl vs. 3-Methylbutyl vs. Pentyl: The branched chain in the target may reduce metabolic oxidation compared to linear pentyl chains.
Biological Activity
The compound 2-(3-methylbutyl)-1-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide is an isoquinoline derivative that has garnered attention in medicinal chemistry due to its unique molecular structure and potential therapeutic properties. This article explores its biological activities, interactions with molecular targets, and implications for drug development.
Structural Characteristics
This compound features a complex structure characterized by:
- Isoquinoline Backbone : Provides a framework for various biological interactions.
- Pyrrole Ring : Known for its diverse biological activities, enhancing the compound's pharmacological profile.
- Functional Groups : The presence of a 3-methylbutyl group and a carbonyl (oxo) group contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Preliminary studies suggest several key areas of activity:
- Anticancer Properties : Potential inhibition of certain kinases and interference with DNA replication processes may contribute to its anticancer effects.
- Anti-inflammatory Effects : The compound may exhibit properties that reduce inflammation, making it a candidate for treating inflammatory diseases.
- Neuroprotective Activity : Its interaction with neuronal pathways suggests possible applications in neuroprotection.
Research indicates that 2-(3-methylbutyl)-1-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide may bind effectively to enzymes or receptors involved in critical cellular signaling pathways. This binding could elucidate its mechanism of action and inform future drug design efforts aimed at enhancing efficacy against targeted diseases.
Comparative Analysis with Similar Compounds
A comparative analysis reveals structural similarities with other biologically active compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(1H-pyrrol-1-yl)pyridine | Contains a pyrrole ring | Known for various biological activities |
| 3-methyl-1-(1H-pyrrol-1-yl)propane | Features a pyrrole ring | Studied for medicinal properties |
| 4-carboxamide derivatives of isoquinolines | Isoquinoline backbone with different substituents | Diverse pharmacological profiles |
This table highlights how the unique combination of functional groups in 2-(3-methylbutyl)-1-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide differentiates it from similar compounds, suggesting unique biological activities and synthetic versatility.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies :
-
Anti-inflammatory Research :
- Investigations into the anti-inflammatory properties have shown promise in reducing markers associated with inflammation, although further studies are required to establish definitive mechanisms.
-
Neuroprotection :
- Studies focusing on neuroprotective effects suggest that the compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.
Q & A
Basic Question: What are the critical steps and challenges in synthesizing 2-(3-methylbutyl)-1-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide?
Methodological Answer:
The synthesis of this isoquinoline derivative typically involves multi-step organic reactions, including cyclization, coupling, and functional group modifications. Key steps include:
- Cyclization: Use of Lewis acids (e.g., BF₃·Et₂O) to facilitate isoquinoline ring formation under controlled temperatures (60–80°C) .
- Amide Coupling: Activation of the carboxylic acid group with reagents like EDCl/HOBt for coupling with the pyrrolylpropylamine moiety .
- Purification: Chromatography (e.g., silica gel or HPLC) to isolate the product, as side reactions (e.g., dimerization) may occur due to reactive intermediates .
Challenges include optimizing reaction yields (often <50% in initial trials) and minimizing by-products through solvent selection (e.g., DMF vs. THF) and temperature gradients .
Advanced Question: How can computational methods improve the design and optimization of synthetic routes for this compound?
Methodological Answer:
Integrating quantum chemical calculations (e.g., DFT) and reaction path searches can predict energetically favorable pathways, reducing trial-and-error experimentation. For example:
- Transition State Analysis: Identify bottlenecks in cyclization steps using software like Gaussian or ORCA .
- Machine Learning: Train models on existing isoquinoline synthesis data to predict optimal catalysts (e.g., Pd vs. Cu) and solvent systems .
- Feedback Loops: Combine computational predictions with high-throughput screening to validate conditions (e.g., 80°C, 12h) and refine parameters iteratively .
Basic Question: Which analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., 3-methylbutyl chain at C2) and amide bond formation .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ peak at m/z 439.2) and fragmentation patterns .
- X-ray Crystallography: Resolve crystal structure to validate stereochemistry and intermolecular interactions .
Advanced Question: How can researchers address contradictions in biological activity data across different studies?
Methodological Answer:
Contradictions may arise from polymorphism or assay variability. Mitigation strategies include:
- Polymorph Screening: Use differential scanning calorimetry (DSC) and powder XRD to identify crystalline forms, as polymorphs can exhibit varying solubility and bioactivity .
- Standardized Assays: Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) and include positive controls (e.g., reference inhibitors) .
- Target Engagement Studies: Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to directly measure compound-target binding affinity .
Basic Question: What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Conduct reactions in fume hoods due to potential dust/aerosol formation .
- Waste Disposal: Neutralize acidic/basic by-products before disposal in designated hazardous waste containers .
Advanced Question: How can researchers elucidate the mechanism of action of this compound against its biological targets?
Methodological Answer:
- Proteomics: Perform affinity purification followed by LC-MS/MS to identify binding partners in cell lysates .
- CRISPR Screening: Use genome-wide knockout libraries to pinpoint genes whose loss abrogates compound efficacy .
- Molecular Dynamics (MD) Simulations: Model compound-enzyme interactions (e.g., with kinases or GPCRs) to predict binding modes and residues critical for activity .
Advanced Question: What strategies are effective in resolving low solubility or bioavailability issues during preclinical testing?
Methodological Answer:
- Salt Formation: Screen counterions (e.g., HCl, sodium) to improve aqueous solubility .
- Nanoparticle Formulation: Use PEGylated liposomes or polymeric carriers to enhance plasma stability .
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) at the carboxamide moiety for controlled release .
Basic Question: How should researchers design experiments to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- DoE (Design of Experiments): Apply factorial designs (e.g., 2³) to evaluate variables: catalyst loading (0.5–2 mol%), temperature (60–100°C), and solvent polarity .
- Kinetic Studies: Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps .
- Green Chemistry Principles: Substitute toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Advanced Question: How can structural analogs of this compound be rationally designed to enhance potency or reduce off-target effects?
Methodological Answer:
- SAR (Structure-Activity Relationship) Studies: Synthesize derivatives with modified substituents (e.g., replacing 3-methylbutyl with cyclopentyl) and test in enzyme inhibition assays .
- Covalent Docking: Use Schrödinger’s CovDock to design irreversible inhibitors targeting cysteine residues in enzymes .
- Metabolic Profiling: Incubate derivatives with liver microsomes to identify metabolic hotspots (e.g., oxidation at pyrrole) for stabilization .
Basic Question: What are the best practices for storing this compound to ensure long-term stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
